molecular formula C8H6Cl2O2 B6238425 3,6-dichloro-2-methoxybenzaldehyde CAS No. 27164-08-5

3,6-dichloro-2-methoxybenzaldehyde

Cat. No.: B6238425
CAS No.: 27164-08-5
M. Wt: 205
InChI Key:
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Description

3,6-Dichloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction control systems. The use of continuous flow reactors and automated monitoring systems helps maintain consistent product quality and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methoxybenzaldehyde: Similar structure but different substitution pattern.

    3,5-Dichloro-2-methoxybenzaldehyde: Another isomer with chlorine atoms at different positions.

    3,6-Dichloro-4-methoxybenzaldehyde: Differently substituted isomer.

Uniqueness

3,6-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,6-dichloro-2-methoxybenzaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methoxyphenol", "phosphorus oxychloride", "chlorine gas", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "copper(I) chloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium bisulfite" ], "Reaction": [ "2-methoxyphenol is reacted with phosphorus oxychloride and chlorine gas to form 3,6-dichloro-2-methoxyphenol.", "3,6-dichloro-2-methoxyphenol is then reacted with sodium hydroxide and acetic anhydride to form 3,6-dichloro-2-methoxyacetophenone.", "3,6-dichloro-2-methoxyacetophenone is then reacted with sodium acetate and acetic acid in the presence of sodium nitrite to form 3,6-dichloro-2-methoxybenzaldehyde.", "The final step involves the reduction of 3,6-dichloro-2-methoxybenzaldehyde using sodium borohydride in the presence of hydrochloric acid and sodium hydroxide to form the desired product.", "The product is then purified using sodium bisulfite to remove any impurities." ] }

CAS No.

27164-08-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205

Purity

95

Origin of Product

United States

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